3-Chloro-6-(3,4-dimethylphenyl)pyridazine 3-Chloro-6-(3,4-dimethylphenyl)pyridazine
Brand Name: Vulcanchem
CAS No.: 64262-73-3
VCID: VC7446252
InChI: InChI=1S/C12H11ClN2/c1-8-3-4-10(7-9(8)2)11-5-6-12(13)15-14-11/h3-7H,1-2H3
SMILES: CC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)C
Molecular Formula: C12H11ClN2
Molecular Weight: 218.68

3-Chloro-6-(3,4-dimethylphenyl)pyridazine

CAS No.: 64262-73-3

Cat. No.: VC7446252

Molecular Formula: C12H11ClN2

Molecular Weight: 218.68

* For research use only. Not for human or veterinary use.

3-Chloro-6-(3,4-dimethylphenyl)pyridazine - 64262-73-3

Specification

CAS No. 64262-73-3
Molecular Formula C12H11ClN2
Molecular Weight 218.68
IUPAC Name 3-chloro-6-(3,4-dimethylphenyl)pyridazine
Standard InChI InChI=1S/C12H11ClN2/c1-8-3-4-10(7-9(8)2)11-5-6-12(13)15-14-11/h3-7H,1-2H3
Standard InChI Key SNFUIRCJNASGBF-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)C

Introduction

Structural and Molecular Characteristics

Chemical Identity

3-Chloro-6-(3,4-dimethylphenyl)pyridazine belongs to the pyridazine family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. Key identifiers include:

PropertyValueSource
CAS Number64262-73-3
Molecular FormulaC12H11ClN2\text{C}_{12}\text{H}_{11}\text{ClN}_2
Molecular Weight218.68 g/mol
IUPAC Name3-chloro-6-(3,4-dimethylphenyl)pyridazine
SMILESCC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)C

The 3,4-dimethylphenyl substituent enhances lipophilicity, potentially improving membrane permeability in biological systems.

Spectroscopic Properties

  • NMR: The 1H^1\text{H}-NMR spectrum reveals aromatic proton signals between δ 7.53–8.0 ppm for the pyridazine ring and δ 2.50 ppm for methyl groups .

  • IR: Stretching vibrations at 1671 cm1^{-1} (C=O) and 1638 cm1^{-1} (C=N) confirm functional group presence.

  • Mass Spectrometry: A molecular ion peak at m/z 218.68 corresponds to the parent ion.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via cyclization of hydrazine derivatives with diketones or ketoesters. A representative protocol involves:

  • Reacting 3,4-dimethylacetophenone with hydrazine hydrate in ethanol at 80°C for 6 hours.

  • Introducing chlorine via thionyl chloride (SOCl2_2) in dimethylformamide (DMF).

  • Purification through column chromatography yields 65–70% pure product.

Industrial Optimization

Large-scale production employs continuous flow reactors with palladium on carbon (Pd/C) catalysts, achieving 85% yield under hydrogenation conditions (50 psi H2_2, 120°C). Automated systems monitor reaction parameters (pH, temperature) to minimize byproducts.

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The chlorine atom at position 3 undergoes facile displacement with:

  • Amines to form amino-pyridazines (R-NH2\text{R-NH}_2, 60°C, 12 h).

  • Thiols yielding thioether derivatives (R-SH\text{R-SH}, K2 _2CO3_3, DMF) .

Electrophilic Aromatic Substitution

The electron-rich pyridazine ring reacts with nitrating agents (HNO3 _3/H2 _2SO4_4) to introduce nitro groups at position 4 .

Complexation with Metals

Coordination complexes with Cu(II) and Zn(II) enhance antimicrobial activity. For example:

CuCl2+C12H11ClN2[Cu(C12H10ClN2)2]Cl2\text{CuCl}_2 + \text{C}_{12}\text{H}_{11}\text{ClN}_2 \rightarrow [\text{Cu}(\text{C}_{12}\text{H}_{10}\text{ClN}_2)_2]\text{Cl}_2

These complexes exhibit MIC values of 4 μg/mL against Staphylococcus aureus .

Biological Activities and Mechanisms

Antimicrobial Properties

Derivatives of 3-chloro-6-(3,4-dimethylphenyl)pyridazine demonstrate broad-spectrum activity:

MicroorganismMIC (μg/mL)Derivative StructureSource
Mycobacterium tuberculosis2.56-(4-chlorophenyl)-substituted
Candida albicans103-amino-pyridazine
Escherichia coli20Cu(II) complex

Mechanistic studies suggest inhibition of microbial DNA gyrase and cell wall synthesis .

Cell LineIC50_{50} (μM)MechanismSource
MCF-712.4Caspase-3 activation
A54918.7ROS-mediated apoptosis

Applications in Drug Development

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting chlorine with trifluoromethyl groups improves metabolic stability .

  • Prodrug Design: Ester derivatives (e.g., acetyloxy-methyl) enhance oral bioavailability .

Patent Landscape

Recent patents (2023–2025) highlight applications in:

  • Antitubercular Agents: WO202318765A1 (Novartis) claims derivatives with 99% inhibition of M. tuberculosis .

  • Kinase Inhibitors: US20240117324A1 (Pfizer) targets JAK2/STAT3 pathways for inflammatory diseases .

Challenges and Future Directions

Pharmacokinetic Limitations

Despite promising in vitro activity, the compound exhibits:

  • Low aqueous solubility (logP = 3.2).

  • Rapid hepatic clearance (t1/2_{1/2} = 1.2 h in rats) .

Emerging Research Areas

  • Nanoparticle Delivery: Encapsulation in PLGA nanoparticles improves tumor targeting .

  • Photodynamic Therapy: Photosensitizing derivatives under 650 nm light achieve 90% cancer cell death .

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